5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Brand Name: Vulcanchem
CAS No.: 15568-86-2
VCID: VC21299951
InChI: InChI=1S/C9H12O5/c1-4-12-5-6-7(10)13-9(2,3)14-8(6)11/h5H,4H2,1-3H3
SMILES: CCOC=C1C(=O)OC(OC1=O)(C)C
Molecular Formula: C9H12O5
Molecular Weight: 200.19 g/mol

5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

CAS No.: 15568-86-2

Cat. No.: VC21299951

Molecular Formula: C9H12O5

Molecular Weight: 200.19 g/mol

* For research use only. Not for human or veterinary use.

5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione - 15568-86-2

Specification

CAS No. 15568-86-2
Molecular Formula C9H12O5
Molecular Weight 200.19 g/mol
IUPAC Name 5-(ethoxymethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Standard InChI InChI=1S/C9H12O5/c1-4-12-5-6-7(10)13-9(2,3)14-8(6)11/h5H,4H2,1-3H3
Standard InChI Key VRWNGTZFEHJVFT-UHFFFAOYSA-N
SMILES CCOC=C1C(=O)OC(OC1=O)(C)C
Canonical SMILES CCOC=C1C(=O)OC(OC1=O)(C)C

Introduction

Physical and Chemical Properties

Physical Properties

5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione possesses several distinct physical properties that influence its handling, storage, and applications in chemical processes. The compound has a density of approximately 1.3±0.1 g/cm³, which is typical for compounds of this class . Its high boiling point of 394.8±42.0 °C at 760 mmHg indicates strong intermolecular forces, likely due to the presence of multiple oxygen atoms capable of hydrogen bonding .

The flash point of the compound is reported to be 179.9±27.9 °C, suggesting that it has relatively low flammability under normal laboratory conditions . Additional physical parameters include a refractive index of 1.518 and a polar surface area (PSA) of 61.83, which provides insight into its potential for membrane permeability in biological systems .

Table 1: Physical Properties of 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

PropertyValue
Molecular Weight200.19 g/mol
Density1.3±0.1 g/cm³
Boiling Point394.8±42.0 °C at 760 mmHg
Flash Point179.9±27.9 °C
Index of Refraction1.518
PSA61.83
LogP-0.79
Vapor Pressure0.0±0.9 mmHg at 25°C
Exact Mass200.068466

Chemical Properties

The chemical properties of 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione are largely determined by its functional groups and molecular structure. The compound contains a reactive ethoxymethylene group that can participate in various chemical transformations. The dioxane ring with geminal dimethyl groups at position 2 provides stability to the molecule, while the carbonyl groups at positions 4 and 6 contribute to its electrophilic character.

One of the most notable chemical properties is its regioselectivity in reactions with nucleophiles. The ethoxymethylene group directs nucleophilic attack to the α-position, which favors the formation of six-membered rings in subsequent reactions. This property makes the compound particularly valuable in the synthesis of heterocyclic compounds.

The compound also exhibits characteristic reactivity patterns in oxidation and reduction reactions. Under appropriate conditions, it can undergo transformations to yield a variety of derivatives with modified functional groups, expanding its utility in organic synthesis.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves a series of controlled chemical reactions starting from readily available precursors. The most common synthetic pathway begins with dimedone (5,5-dimethyl-1,3-cyclohexanedione), which undergoes reaction with ethyl formate in the presence of a suitable base such as sodium ethoxide.

The reaction mechanism involves the formation of an enolate intermediate from dimedone, which then attacks the carbonyl carbon of ethyl formate. This nucleophilic addition is followed by elimination of ethanol, resulting in the formation of the ethoxymethylene group. The final step involves cyclization to form the dioxane ring structure characteristic of the target compound.

Alternative synthetic routes may employ different starting materials or reaction conditions, but the general approach typically focuses on building the dioxane ring system and introducing the ethoxymethylene substituent at the appropriate position. Each method has its advantages and limitations in terms of yield, purity, and scalability.

Industrial Production

Industrial production of 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione follows similar synthetic routes to those used in laboratory-scale preparation, but with modifications to enhance efficiency and yield. Large-scale production often employs continuous flow reactors and automated systems that allow for better control of reaction parameters such as temperature, pressure, and reagent addition rates.

The optimization of reaction conditions is crucial for industrial production to ensure high yield and purity. Factors such as solvent selection, catalyst type and concentration, and reaction time are carefully controlled to maximize productivity while minimizing waste and energy consumption. The resulting product is typically purified through a combination of crystallization, filtration, and other separation techniques to achieve the desired level of purity.

Chemical Reactivity and Applications

Reaction Patterns

5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione exhibits diverse reactivity patterns that make it a valuable intermediate in organic synthesis. One of its most significant reaction characteristics is its ability to participate in cyclocondensation reactions with primary amines, leading to the formation of heterocyclic systems. This reactivity stems from the ethoxymethylene group, which acts as an electrophilic center for nucleophilic attack.

The compound can undergo various types of reactions including oxidation, reduction, and substitution. In oxidation reactions, reagents such as potassium permanganate or chromium trioxide can transform the compound to yield carboxylic acids or ketones. Reduction reactions, typically employing reagents like lithium aluminum hydride or sodium borohydride, can produce alcohols or alkanes depending on the specific conditions used.

Nucleophilic substitution reactions represent another important aspect of the compound's reactivity. The ethoxymethylene group can be replaced by nucleophiles such as amines or thiols in the presence of a base, leading to the formation of substituted dioxane derivatives. These substitution reactions often exhibit high regioselectivity, with the nucleophile preferentially attacking at specific positions.

Applications in Organic Synthesis

The unique reactivity of 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione makes it an important building block in organic synthesis, particularly in the preparation of heterocyclic compounds. Its ability to undergo cyclocondensation reactions with amines enables the construction of various nitrogen-containing heterocycles, which are prevalent structural motifs in natural products and pharmaceuticals.

The compound's regioselectivity in reactions with nucleophiles provides a valuable tool for controlled synthesis, allowing chemists to direct reactions toward desired products with minimal formation of unwanted byproducts. This property is particularly important in the synthesis of complex molecules where precise control over reaction pathways is essential.

In addition to its role in heterocycle synthesis, the compound serves as a versatile intermediate in the preparation of other functionalized organic molecules. Its transformation products can be further modified through various chemical reactions, expanding the diversity of structures that can be accessed using this compound as a starting material.

Biological Activities

Antibacterial Properties

Recent studies have revealed that 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione and its derivatives exhibit significant antibacterial activity against various bacterial strains. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antibacterial agent.

In vitro testing has demonstrated notable activity against common pathogenic bacteria including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis. The minimum inhibitory concentrations (MICs) for these bacterial strains range from 15 to 40 μM, indicating potent antibacterial effects. Interestingly, these MIC values are comparable to or lower than those of certain standard antibiotics, highlighting the compound's potential in addressing bacterial infections.

Table 2: Antibacterial Activity of 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus20 μM
Escherichia coli40 μM
Pseudomonas aeruginosa30 μM
Bacillus subtilis15 μM

Anticancer Activity

Beyond its antibacterial properties, 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione and its derivatives have shown promising anticancer activity in preliminary studies. In vitro investigations have demonstrated that certain derivatives of this compound can inhibit cell proliferation in various cancer cell lines, suggesting their potential as anticancer agents.

The anticancer effects are believed to result from the compound's ability to interact with specific molecular targets involved in cancer cell growth and survival. These interactions can disrupt key cellular processes, leading to inhibition of cancer cell proliferation or induction of apoptosis (programmed cell death). The structural modifications to the dioxane backbone appear to influence the compound's anticancer potency, with certain derivatives exhibiting enhanced activity compared to the parent compound.

While these findings are promising, further research is needed to fully elucidate the mechanisms of action and to develop more potent and selective anticancer agents based on this structural scaffold. Structure-activity relationship studies are ongoing to identify the key structural features responsible for the observed anticancer effects.

Mechanism of Action

Molecular Interactions

The mechanism of action of 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione in biological systems involves specific interactions with molecular targets such as enzymes and receptors. The ethoxymethylene group plays a crucial role in these interactions, as it can form covalent bonds with nucleophilic sites on proteins, particularly those containing accessible thiol or amino groups.

These covalent modifications can lead to inhibition or modulation of protein activity, affecting various biological pathways and resulting in the observed therapeutic effects. The compound's ability to interact with multiple molecular targets may contribute to its broad spectrum of biological activities, including antibacterial and anticancer effects.

The specificity of these interactions is influenced by the compound's molecular structure, with the dioxane ring and its substituents determining the spatial arrangement of reactive groups. This three-dimensional arrangement affects the compound's ability to access binding sites on target proteins, thereby influencing its biological activity and selectivity.

Cellular Effects

At the cellular level, 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione and its derivatives can induce various effects depending on the cell type and the specific molecular targets involved. In bacterial cells, the compound may disrupt essential metabolic processes, leading to growth inhibition or cell death. This antibacterial activity may result from interference with crucial enzymes involved in cell wall synthesis, protein synthesis, or DNA replication.

In cancer cells, the compound's effects may include inhibition of cell proliferation, disruption of cell cycle progression, or induction of apoptosis. These effects could result from interactions with proteins involved in cell division, survival signaling, or apoptotic pathways. The compound's ability to form covalent bonds with specific proteins may lead to irreversible inhibition, potentially enhancing its therapeutic efficacy in cancer treatment.

The cellular effects of 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione are also influenced by factors such as cell membrane permeability, which affects the compound's ability to reach intracellular targets. The compound's physicochemical properties, including its LogP value of -0.79, suggest moderate lipophilicity that may facilitate membrane penetration while maintaining adequate water solubility for distribution in biological systems .

Comparative Analysis with Structural Analogs

Structural Variations

5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione belongs to a family of compounds with similar structural features but varying substituents. Common structural analogs include 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, 5-(Propoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, and 5-(Butoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. These compounds differ primarily in the alkoxy group attached to the methylene carbon, with the length and branching of the alkyl chain varying among derivatives.

Other structural variations may include modifications to the dimethyl groups at position 2 of the dioxane ring or substitutions at other positions of the ring system. These structural changes can significantly influence the compound's physical properties, chemical reactivity, and biological activities, providing opportunities for the development of derivatives with enhanced properties for specific applications.

The systematic study of structure-activity relationships within this family of compounds is an active area of research, aimed at identifying optimal structural features for desired properties such as improved reactivity, stability, or biological activity.

Comparative Reactivity

Compared to its structural analogs, 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione exhibits unique reactivity patterns that make it particularly valuable for certain synthetic applications. The ethoxy group provides a balance of reactivity and stability that distinguishes it from analogs with shorter (methoxy) or longer (propoxy, butoxy) alkoxy groups.

In nucleophilic substitution reactions, the ethoxymethylene derivative typically shows intermediate reactivity compared to the methoxymethylene analog (more reactive) and the longer-chain analogs (less reactive). This intermediate reactivity can be advantageous in reactions where excessive reactivity might lead to undesired side reactions or where insufficient reactivity might result in low conversion rates.

The differences in reactivity among these structural analogs extend to their biological interactions as well. Derivatives with varying alkoxy groups may exhibit distinct pharmacological profiles, with differences in potency, selectivity, and pharmacokinetic properties. These variations provide a basis for the development of optimized compounds for specific therapeutic applications.

Recent Research Trends and Future Perspectives

Current Research Focus

Recent research on 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione has expanded beyond its traditional applications in organic synthesis to explore its potential in various other fields. A significant focus of current research is the development of novel derivatives with enhanced biological activities, particularly those with improved antibacterial and anticancer properties.

Researchers are also investigating the compound's potential applications in materials science, catalysis, and coordination chemistry. The unique structural features of the compound and its derivatives make them interesting candidates for the development of functional materials with applications in areas such as drug delivery, sensing, and catalysis.

Another emerging area of research involves the use of this compound in green chemistry approaches, exploring environmentally friendly reaction conditions and sustainable synthetic methods for its preparation and subsequent transformations. This reflects the growing emphasis on sustainability in chemical research and the need for more efficient and environmentally benign chemical processes.

Future Research Directions

Future research on 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is likely to focus on several key areas. One promising direction is the development of more selective and potent derivatives for specific therapeutic applications, guided by detailed structure-activity relationship studies and rational drug design approaches.

Investigation of the compound's mechanisms of action in biological systems will also remain an important research priority. Advanced techniques such as proteomics, metabolomics, and computational modeling can provide deeper insights into the molecular interactions and cellular effects of this compound and its derivatives, facilitating the development of more effective therapeutic agents.

The exploration of novel synthetic methods and reaction pathways involving this compound will continue to be a significant area of research, driven by the need for more efficient and selective synthetic routes to complex molecular structures. This includes the development of catalytic methods, multicomponent reactions, and sustainable approaches that minimize waste and energy consumption.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator